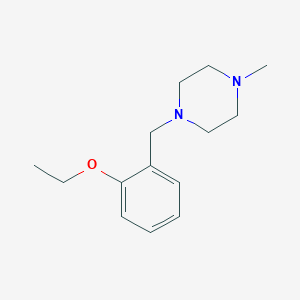
1-(2-ethoxybenzyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxybenzyl)-4-methylpiperazine, also known as EBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological tool. EBP is a piperazine derivative that has been synthesized through various methods and has shown promising results in several studies.
Mécanisme D'action
The mechanism of action of 1-(2-ethoxybenzyl)-4-methylpiperazine is not fully understood, but it is believed to act as a partial agonist of the dopamine D4 receptor. 1-(2-ethoxybenzyl)-4-methylpiperazine has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in cognitive and executive functions. 1-(2-ethoxybenzyl)-4-methylpiperazine has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
1-(2-ethoxybenzyl)-4-methylpiperazine has been shown to have several biochemical and physiological effects, including the modulation of dopamine, serotonin, and norepinephrine levels in the brain. 1-(2-ethoxybenzyl)-4-methylpiperazine has also been shown to improve cognitive and executive functions, including attention, working memory, and decision-making. 1-(2-ethoxybenzyl)-4-methylpiperazine has also been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-ethoxybenzyl)-4-methylpiperazine has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D4 receptor, its ability to modulate other neurotransmitter systems, and its potential as a pharmacological tool for several neurological disorders. However, 1-(2-ethoxybenzyl)-4-methylpiperazine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
1-(2-ethoxybenzyl)-4-methylpiperazine has shown promising results in several studies, and there are several future directions for its research. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for several neurological disorders, and the exploration of its potential as a tool for studying the dopamine D4 receptor and other neurotransmitter systems.
In conclusion, 1-(2-ethoxybenzyl)-4-methylpiperazine is a promising compound for scientific research due to its potential as a pharmacological tool for several neurological disorders. 1-(2-ethoxybenzyl)-4-methylpiperazine has shown high affinity and selectivity for the dopamine D4 receptor and has several biochemical and physiological effects. Although 1-(2-ethoxybenzyl)-4-methylpiperazine has some limitations, there are several future directions for its research, and it has the potential to contribute significantly to the field of neuroscience.
Méthodes De Synthèse
1-(2-ethoxybenzyl)-4-methylpiperazine can be synthesized through various methods, including the reaction of 2-ethoxybenzyl chloride with 4-methylpiperazine in the presence of a base or the reaction of 4-methylpiperazine with 2-ethoxybenzaldehyde in the presence of a reducing agent. The yield and purity of 1-(2-ethoxybenzyl)-4-methylpiperazine depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
1-(2-ethoxybenzyl)-4-methylpiperazine has been used as a pharmacological tool in several studies due to its potential as a selective dopamine D4 receptor ligand. 1-(2-ethoxybenzyl)-4-methylpiperazine has shown high affinity and selectivity for the dopamine D4 receptor, which is involved in several neurological disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and addiction. 1-(2-ethoxybenzyl)-4-methylpiperazine has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine.
Propriétés
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-17-14-7-5-4-6-13(14)12-16-10-8-15(2)9-11-16/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEBZFMYMCTZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5593277.png)
![4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)
![N'-(2,4-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5593292.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)



![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)
![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)
![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)

![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)
